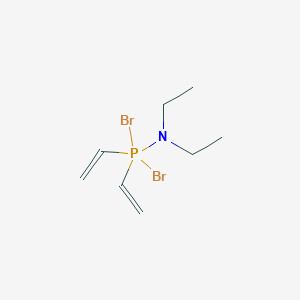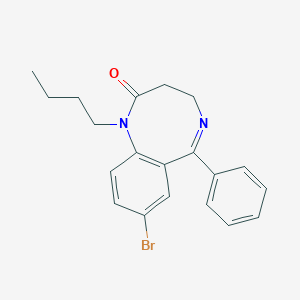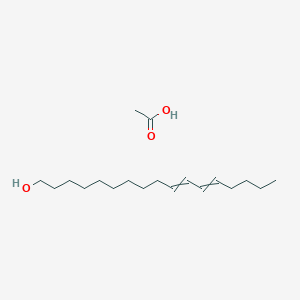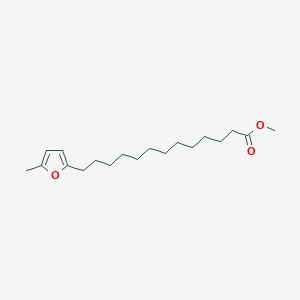
1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine: is an organophosphorus compound characterized by the presence of bromine, ethylene, and diethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine can be synthesized through a copper-mediated cross-coupling reaction between 1,1-dibromo-1-alkenes and dialkyl phosphites . This reaction allows for the substitution of both bromine atoms with hydrogen and a dialkoxyphosphoryl group, resulting in the formation of the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves the use of efficient and stereoselective procedures, such as the copper-mediated cross-coupling reaction mentioned above. These methods are designed to ensure high yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine is used as a building block in organic synthesis, particularly in the preparation of phosphine-containing compounds.
Biology: The compound’s potential biological activity is being explored, including its use as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, including its use as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine involves its interaction with molecular targets through its bromine and phosphine groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical transformations. The compound’s ability to undergo substitution reactions makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
1,1-Dibromoethane: A related compound with similar bromine-containing structure.
1,1-Dibromopropene: Another similar compound with a different alkene group.
Uniqueness: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine is unique due to the presence of both diethenyl and diethylamine groups, which confer distinct chemical properties and reactivity compared to other dibromo compounds
Properties
CAS No. |
63074-34-0 |
|---|---|
Molecular Formula |
C8H16Br2NP |
Molecular Weight |
317.00 g/mol |
IUPAC Name |
N-[dibromo-bis(ethenyl)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H16Br2NP/c1-5-11(6-2)12(9,10,7-3)8-4/h7-8H,3-6H2,1-2H3 |
InChI Key |
LWHODVIFGCSWRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(C=C)(C=C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)





![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
